molecular formula C13H12ClNO2S B1584871 Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 65234-09-5

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No. B1584871
CAS RN: 65234-09-5
M. Wt: 281.76 g/mol
InChI Key: YHJWJJKFFNCDCK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a chemical compound with the empirical formula C13H12ClNO2S . It has a molecular weight of 281.76 . The compound is solid in form .


Molecular Structure Analysis

The InChI string for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is 1S/C13H12ClNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.

Scientific Research Applications

Synthesis and Chemical Characterization

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a compound that has been extensively studied for its synthesis and chemical characterization. For instance, the synthesis of various derivatives of ethyl amino thiophene carboxylate has been described, confirming their structures through methods such as NMR spectroscopy, IR, and mass spectral data (Hromatka, Binder, & Eichinger, 1974); (Spoorthy, Kumar, Rani, & Ravindranath, 2021); (Chavan, Toche, Patil, Aware, & Patil, 2016).

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of derivatives of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. Compounds synthesized from this chemical have been screened for their effectiveness against various microbial strains, showing promising antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Application in Dyeing Industries

The compound has also found applications in the dyeing industry. Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate derivatives have been used to create monoazo disperse dyes, showing effective dyeing performance on fabrics like polyester. These dyes offer a range of colors with good fastness properties (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Potential in Cancer Research

The compound has shown potential in cancer research. Derivatives of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate have been synthesized and evaluated for their anti-cancer properties. Some studies indicate that specific derivatives exhibit significant anti-proliferative activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Development of CNS Depressant Agents

Research has also been conducted on the synthesis of Schiff bases of this compound, evaluating their central nervous system (CNS) depressant activity. These studies contribute to the development of potential CNS depressant agents (Bhattacharjee, Saravanan, & Mohan, 2011).

Safety And Hazards

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJWJJKFFNCDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346940
Record name ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

CAS RN

65234-09-5
Record name ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Citations

For This Compound
3
Citations
Z Xiaoa, A Osipyan, S Songa, D Chena… - Expand the drug …, 2021 - research.rug.nl
Macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2) are structural and functional homologs that both play key roles in inflammatory diseases …
Number of citations: 2 research.rug.nl
Z Xiao, A Osipyan, S Song, D Chen… - Journal of Medicinal …, 2022 - ACS Publications
The homologous cytokines macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT or MIF2) play key roles in cancers. Molecules binding to the MIF …
Number of citations: 13 pubs.acs.org
H Nara, A Kaieda, K Sato, T Naito… - Journal of Medicinal …, 2017 - ACS Publications
On the basis of a superposition study of X-ray crystal structures of complexes of quinazoline derivative 1 and triazole derivative 2 with matrix metalloproteinase (MMP)-13 catalytic …
Number of citations: 49 pubs.acs.org

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